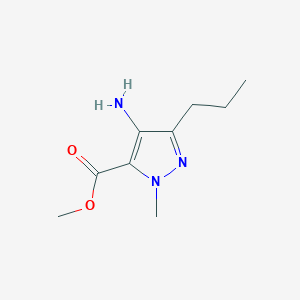

Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-5-6-7(10)8(9(13)14-3)12(2)11-6/h4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHXTHVPADTUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The specific reaction conditions and reagents used can vary, but they often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) and NaOAc (sodium acetate) .

Chemical Reactions Analysis

Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.

Industry: The compound is used in the industrial production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase 1 (PDE1), an enzyme that plays a role in various physiological processes . By inhibiting PDE1, the compound can affect the levels of cyclic nucleotides in cells, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Lumping Strategy Relevance: The compound’s similarity to other pyrazoles justifies its inclusion in "lumped" reaction models, where shared intermediates reduce computational complexity in synthetic pathway simulations .

Spectroscopic Benchmarking: NMR profiles provide a rapid method to infer substituent locations without full crystallographic analysis, as demonstrated in studies of Rapa analogues .

Tool Dependency: Structural refinements rely on software like SHELX , but emerging machine learning models may soon supplement traditional methods for property prediction.

Biological Activity

Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate, also known by its CAS number 139756-02-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate |

| CAS Number | 139756-02-8 |

This compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : Research indicates that aminopyrazole derivatives, including this compound, can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts mitotic processes in cancer cells .

- Anti-inflammatory Effects : The compound has shown promise as an inhibitor of pro-inflammatory cytokines. Studies have demonstrated that certain derivatives can significantly reduce the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in immune cells, indicating potential use in treating inflammatory diseases .

- Antioxidant Properties : Some derivatives exhibit notable antioxidant activity, which is beneficial for counteracting oxidative stress-related diseases. This activity has been linked to their ability to scavenge free radicals and modulate oxidative pathways .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Case Study on Anticancer Activity : A study identified a derivative of this compound with an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development .

- Inflammation Studies : In vitro assays showed that the compound could inhibit LPS-induced TNF-alpha release by over 90% at concentrations around 10 mM, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

| Modification | Effect on Activity |

|---|---|

| Substitution at N1 | Enhanced anticancer potency |

| Introduction of phenyl groups | Increased anti-inflammatory activity |

| Alkyl chain variations | Modulation of solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting 4-amino-1-methyl-3-propylpyrazole with methyl chloroformate under basic conditions (e.g., NaOH in THF) can yield the target compound. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for OCH₃) and propyl chain (δ 0.9–1.6 ppm for CH₂/CH₃).

- IR : Look for N-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode confirms molecular weight (e.g., [M+H]⁺ at m/z 211.1). Cross-validate with elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Use desiccants (e.g., silica gel) in storage vials. For handling, employ fume hoods and PPE (gloves, lab coats) due to potential irritancy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition)?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, co-solvents). For phosphodiesterase inhibition studies:

Use standardized buffers (e.g., Tris-HCl, pH 7.4).

Include controls for solvent effects (e.g., DMSO ≤1%).

Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric).

Cross-reference with structurally similar compounds (e.g., 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide derivatives) to identify structure-activity trends .

Q. How can crystallographic data refine the understanding of this compound’s interactions?

- Methodological Answer : Perform single-crystal X-ray diffraction (e.g., using SHELXL ). Mercury software can visualize packing motifs and hydrogen bonds (e.g., N-H···O interactions between amino and ester groups). Compare with CSD entries (e.g., pyrazole derivatives) to identify conserved intermolecular interactions.

Q. What computational methods predict the compound’s solubility and bioavailability?

- Methodological Answer : Use QSPR models (e.g., ALOGPS) to estimate logP (~2.5) and aqueous solubility. Molecular dynamics simulations (AMBER/CHARMM force fields) can model membrane permeability. Validate experimentally via shake-flask assays (octanol-water partitioning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.